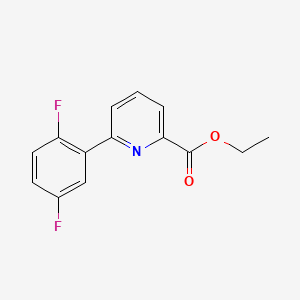

Ethyl 6-(2,5-difluorophenyl)picolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c1-2-19-14(18)13-5-3-4-12(17-13)10-8-9(15)6-7-11(10)16/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYCMTJIXDNJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716698 | |

| Record name | Ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-30-5 | |

| Record name | 2-Pyridinecarboxylic acid, 6-(2,5-difluorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-(2,5-difluorophenyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 6-(2,5-difluorophenyl)picolinate

Ethyl 6-(2,5-difluorophenyl)picolinate is a key chemical intermediate, valued for its role as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The incorporation of a difluorophenyl moiety into a pyridine scaffold can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and lipophilicity—traits highly desirable in drug discovery.[3] This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental methodologies, and critical process considerations.

Primary Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The construction of the C-C bond between the pyridine and difluorophenyl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means of forming biaryl systems. The two most prominent and applicable strategies for the synthesis of Ethyl 6-(2,5-difluorophenyl)picolinate are the Suzuki-Miyaura coupling and the Stille coupling.

I. The Suzuki-Miyaura Coupling: A Preferred Route

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of its organoboron reagents.[4][5] This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.

For the synthesis of Ethyl 6-(2,5-difluorophenyl)picolinate, the reaction proceeds via the coupling of Ethyl 6-halopicolinate (typically chloro- or bromo-) with 2,5-difluorophenylboronic acid.

Underlying Causality and Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps:[4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the Ethyl 6-halopicolinate, forming a Pd(II) complex.

-

Transmetalation: The organic group from the 2,5-difluorophenylboronic acid is transferred to the palladium center. This step is typically the rate-determining step and requires activation of the boronic acid with a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Pd(II) Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; coupled_complex [label="Coupled Pd(II) Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ethyl 6-(2,5-difluorophenyl)picolinate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [label="Ethyl 6-halopicolinate"]; oxidative_addition -> pd_complex; pd_complex -> transmetalation [label="Base-activated\n2,5-difluorophenylboronic acid"]; transmetalation -> coupled_complex; coupled_complex -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; } Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Synthesis of Ethyl 6-chloropicolinate (Starting Material)

A plausible route to the starting material, Ethyl 6-chloropicolinate, involves the esterification of 6-chloropicolinic acid.

-

Reaction: 6-chloropicolinic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride, to yield Ethyl 6-chloropicolinate.

Step 2: Suzuki-Miyaura Cross-Coupling

-

Materials:

-

Ethyl 6-chloropicolinate

-

2,5-Difluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane/Water, Toluene, DMF)

-

-

Procedure:

-

To a reaction vessel, add Ethyl 6-chloropicolinate (1.0 mmol), 2,5-difluorophenylboronic acid (1.2-1.5 mmol), and the palladium catalyst (0.02-0.05 mmol).

-

Add the base (2.0-3.0 mmol).

-

The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system (e.g., a mixture of dioxane and water).

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield Ethyl 6-(2,5-difluorophenyl)picolinate.

-

| Parameter | Typical Conditions | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | These catalysts are effective for cross-coupling reactions involving heteroaryl chlorides.[7][9] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid for transmetalation. The choice of base can influence reaction rate and yield.[5] |

| Solvent | Dioxane/Water, Toluene | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[6] |

| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |

II. The Stille Coupling: An Alternative Approach

The Stille coupling offers another robust method for the synthesis of Ethyl 6-(2,5-difluorophenyl)picolinate. This reaction involves the coupling of an organotin reagent (organostannane) with an organohalide, catalyzed by palladium.[10][11] While effective, the primary drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts.[12]

For this synthesis, the reaction would involve Ethyl 6-halopicolinate and a (2,5-difluorophenyl)stannane reagent.

Mechanistic Overview of the Stille Coupling

The catalytic cycle of the Stille coupling is analogous to the Suzuki-Miyaura reaction and involves the same fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10] The key difference lies in the transmetalation step, where the organostannane transfers its organic group to the palladium center.

dot graph "Stille_Coupling_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Starting Materials:\n- Ethyl 6-halopicolinate\n- (2,5-difluorophenyl)stannane", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Stille Coupling Reaction\n(Pd Catalyst)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Extraction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Column Chromatography", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Ethyl 6-(2,5-difluorophenyl)picolinate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction; reaction -> workup; workup -> purification; purification -> product; } Caption: General workflow for the Stille coupling synthesis.

Experimental Protocol: Stille Coupling

The following is a representative protocol for a Stille coupling reaction, which can be adapted for the synthesis of the target molecule.

-

Materials:

-

Ethyl 6-halopicolinate

-

(2,5-difluorophenyl)trialkylstannane

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Solvent (e.g., Toluene, DMF)

-

Optional: Additives like LiCl or CuI to facilitate transmetalation.

-

-

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst and the solvent.

-

Add Ethyl 6-halopicolinate and the (2,5-difluorophenyl)trialkylstannane.

-

If used, add any additives.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

The reaction mixture is then subjected to an aqueous workup. A common method to remove tin byproducts is to wash the organic layer with an aqueous solution of potassium fluoride.

-

The organic layer is dried and concentrated.

-

The crude product is purified by column chromatography.

-

| Parameter | Typical Conditions | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Stille couplings. |

| Organostannane | (2,5-difluorophenyl)tributylstannane | Tributylstannane derivatives are frequently used due to their stability and reactivity. |

| Solvent | Toluene, DMF | Non-polar aprotic solvents are typically used. |

| Additives | LiCl, CuI | These can accelerate the often slow transmetalation step. |

Conclusion

The synthesis of Ethyl 6-(2,5-difluorophenyl)picolinate is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling represents the more advantageous route due to the lower toxicity and environmental impact of the boronic acid reagents. However, the Stille coupling remains a viable and potent alternative. The choice of specific conditions, including the catalyst, ligand, base, and solvent, is critical for optimizing the reaction yield and purity and should be determined through empirical studies for a given substrate combination. This guide provides a solid foundation for researchers and drug development professionals to approach the synthesis of this valuable chemical intermediate.

References

-

Barton, A. E. (1987). Process for making 6-aryl-2-methyl pyridines. European Patent No. EP 0244130A2. Retrieved from [Link]

- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... [Image]. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804-3805.

-

ResearchGate. (n.d.). Optimization of the reaction conditions. [Table]. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction... [Image]. Retrieved from [Link]

-

HDH E-Solutions. (n.d.). Ethyl 6-(2, 5-difluorophenyl)picolinate, min 98%, 1 gram. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. [Image]. Retrieved from [Link]

- Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2354-2361.

- Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.

- Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Retrieved from a URL related to Harvard University Department of Chemistry and Chemical Biology.

-

Mdpi.com. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

-

GSRS. (n.d.). ETHYL 6-CHLOROPICOLINATE. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. US5449518A - Utilization of derivatives of 2,5-dihydroxyphenyl-carboxylic acids, their homologs, and their salts in preparation of a cosmetic or dermatological composition with a depigmenting action - Google Patents [patents.google.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. patents.justia.com [patents.justia.com]

Ethyl 6-(2,5-difluorophenyl)picolinate reaction mechanisms

An In-depth Technical Guide to the Reaction Mechanisms of Ethyl 6-(2,5-difluorophenyl)picolinate

Abstract

This technical guide provides a comprehensive analysis of the synthesis and reaction mechanisms associated with Ethyl 6-(2,5-difluorophenyl)picolinate, a key structural motif and building block in modern medicinal chemistry. Primarily focusing on its synthesis via the Suzuki-Miyaura cross-coupling reaction, this document elucidates the catalytic cycle, explores the rationale behind reagent selection, and presents detailed experimental protocols. We delve into the critical challenge of protodeboronation with ortho-fluorinated boronic acids and discuss strategies for mitigating this side reaction. Furthermore, subsequent transformations, such as ester hydrolysis, are examined to highlight the compound's utility as a precursor for more complex molecules, particularly in the development of protein degraders. This guide is intended for researchers, scientists, and drug development professionals seeking a deep mechanistic understanding and practical insights into the chemistry of this important intermediate.

Introduction: Significance and Structural Features

Ethyl 6-(2,5-difluorophenyl)picolinate is a biaryl compound featuring a pyridine ring linked to a difluorinated phenyl group. This molecular architecture is of significant interest in drug discovery for several reasons:

-

The 2-Arylpyridine Motif: Substituted pyridines are among the most prevalent azaheterocyclic systems found in active pharmaceutical ingredients (APIs).[1] The 2-arylpyridine scaffold, in particular, serves as a crucial pharmacophore in numerous therapeutic agents and as a versatile ligand in coordination chemistry.

-

Fluorine in Medicinal Chemistry: The incorporation of fluorine atoms into drug candidates can profoundly enhance their pharmacological properties.[2] The electron-withdrawing nature of fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability.[2] The 2,5-difluoro substitution pattern on the phenyl ring is a common strategy to leverage these benefits.

-

Application as a Building Block: This compound is frequently classified as a "Protein Degrader Building Block".[3][4] This indicates its use in the synthesis of molecules like Proteolysis Targeting Chimeras (PROTACs), which require modular assembly of different fragments. The picolinate ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation to link to other parts of a larger molecule.

This guide will focus primarily on the most prevalent and efficient method for constructing the core C-C bond of this molecule: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Core Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide.[5][6] It is the most logical and widely applied method for synthesizing Ethyl 6-(2,5-difluorophenyl)picolinate.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[7][8] The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ethyl 6-halopicolinate), inserting itself into the carbon-halogen bond. This is often the rate-determining step and results in a Pd(II) complex.[8] The reactivity of the halide follows the order I > OTf > Br >> Cl.[7][8]

-

Transmetalation: A base activates the organoboron compound (2,5-difluorophenylboronic acid) to form a more nucleophilic boronate species.[7] This species then transfers its organic group (the 2,5-difluorophenyl moiety) to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Caption: Suzuki-Miyaura catalytic cycle for target synthesis.

Causality Behind Experimental Choices

A successful synthesis requires careful selection of reagents and conditions, especially when dealing with challenging substrates.

| Component | Example Choices | Rationale & Field-Proven Insights |

| Aryl Halide | Ethyl 6-bromo picolinate, Ethyl 6-chloro picolinate | Bromides and iodides are more reactive in the oxidative addition step than chlorides.[8] However, chlorides are often cheaper and more readily available. Modern catalyst systems with highly active phosphine ligands can effectively activate even aryl chlorides.[9] |

| Boronic Acid | 2,5-Difluorophenylboronic acid | This reagent introduces the desired fluorinated moiety. Critical Challenge: Ortho-substituted boronic acids, especially with electron-withdrawing fluorine atoms, are prone to competitive protodeboronation (replacement of the -B(OH)₂ group with hydrogen), which reduces yield.[5] |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd₂(dba)₃ and Pd(OAc)₂ are stable Pd(0) and Pd(II) pre-catalysts, respectively, that require a ligand to form the active species in situ. The choice often depends on air stability and cost.[5][10] |

| Ligand | XPhos, SPhos, PPh₃ | Buchwald-type biaryl phosphine ligands (e.g., XPhos) are electron-rich and bulky. They accelerate both oxidative addition and reductive elimination, enabling the reaction to proceed at lower temperatures and shorter times. This is crucial for minimizing the protodeboronation of the sensitive boronic acid.[5] |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | The base is essential for activating the boronic acid for transmetalation.[7] A moderately strong base like K₃PO₄ is often preferred for couplings with 2,5-difluorophenylboronic acid. Stronger bases can accelerate the undesired protodeboronation side reaction.[5] |

| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is common. Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[7][10] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |

Self-Validating Experimental Protocol

This protocol is a synthesized example based on standard procedures for challenging Suzuki-Miyaura couplings.[2][5][10]

Objective: To synthesize Ethyl 6-(2,5-difluorophenyl)picolinate.

Materials:

-

Ethyl 6-bromopicolinate (1.0 equiv)

-

2,5-Difluorophenylboronic acid (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (7.5 mol%)

-

Potassium Phosphate (K₃PO₄) (2.2 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 ratio), degassed

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask, add Ethyl 6-bromopicolinate, 2,5-difluorophenylboronic acid, and K₃PO₄.

-

Catalyst Preparation: In a separate vial, pre-mix the Pd₂(dba)₃ and XPhos ligand.

-

Reaction Setup: Add the catalyst/ligand mixture to the Schlenk flask. Seal the flask with a septum.

-

Purging: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed Dioxane/Water solvent mixture via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aryl bromide is a key indicator. Self-Validation Point: A spot corresponding to 1,4-difluorobenzene on the TLC or GC-MS indicates that protodeboronation is occurring.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Subsequent Reactions and Utility

The primary value of Ethyl 6-(2,5-difluorophenyl)picolinate is as an intermediate. A common subsequent reaction is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Saponification (Ester Hydrolysis)

The conversion to 6-(2,5-difluorophenyl)picolinic acid is typically achieved through base-catalyzed hydrolysis (saponification).

-

Mechanism: A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group. A final acid workup step protonates the resulting carboxylate salt to give the neutral carboxylic acid.

Caption: Synthesis and subsequent hydrolysis workflow.

This resulting carboxylic acid is a key anchor point for further elaboration, such as amide coupling reactions to link this fragment to other parts of a PROTAC or other complex molecules.

Data Summary

| Property | Value | Source(s) |

| Chemical Name | Ethyl 6-(2,5-difluorophenyl)picolinate | [3][4] |

| CAS Number | 1330750-30-5 | [3][4][11][12] |

| Molecular Formula | C₁₄H₁₁F₂NO₂ | [3][4][11] |

| Molecular Weight | 263.24 g/mol | [11] |

| Purity (Typical) | ≥98% | [4] |

| Primary Use | Protein Degrader Building Block | [3][4] |

Conclusion

The synthesis of Ethyl 6-(2,5-difluorophenyl)picolinate is a prime example of the application of modern palladium catalysis in medicinal chemistry. The Suzuki-Miyaura cross-coupling provides a robust and versatile route to this valuable biaryl intermediate. A deep understanding of the reaction mechanism, particularly the interplay between the catalyst system, base, and the inherent instability of the fluorinated boronic acid, is paramount for achieving high yields and purity. By carefully controlling reaction conditions to favor the productive catalytic cycle over the off-cycle protodeboronation pathway, researchers can efficiently access this compound. Its subsequent conversion to the corresponding picolinic acid further underscores its importance as a versatile building block for the synthesis of complex, high-value molecules in drug discovery and development.

References

- Vertex AI Search. Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides.

- Vertex AI Search. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.

- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

- NIH National Library of Medicine. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates.

- Sci-Hub. Palladium(II)-Catalyzed Oxidative ortho-Arylation of 2-Phenylpyridines.

- LabSolu. Ethyl 6-(2,5-difluorophenyl)picolinate.

- StruChem. Ethyl 6-(2, 5-difluorophenyl)picolinate, min 98%, 1 gram.

- United States Biological. Ethyl 6-(2,5-difluorophenyl)picolinate - Data Sheet.

- Arctom. CAS NO. 1330750-30-5 | Ethyl 6-(2,5-difluorophenyl)picolinate.

- CymitQuimica. Ethyl 6-(2,5-difluorophenyl)picolinate.

- BenchChem. Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.

- SynHet. Ethyl 6-(2,3-difluorophenyl)picolinate.

- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.

- ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for....

- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

- ResearchGate. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate.

- PubMed. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain.

- ChemInform. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.

- BenchChem. A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions.

- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.

- Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C.

- NIH National Library of Medicine. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.

- NIH National Library of Medicine. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.

- ResearchGate. Electrochemical reduction of derivatives and isomers of ethylpicolinate.

Sources

- 1. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. mdpi.com [mdpi.com]

- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. usbio.net [usbio.net]

- 12. arctomsci.com [arctomsci.com]

An In-Depth Technical Guide to the Potential Biological Activities of Ethyl 6-(2,5-difluorophenyl)picolinate

Introduction

Ethyl 6-(2,5-difluorophenyl)picolinate is a synthetic organic compound with the molecular formula C14H11F2NO2.[1][2][3] While specific, direct research on the biological activities of this molecule is not extensively published, its structural features and classification as a "Protein Degrader Building Block" provide a strong basis for hypothesizing its potential applications in two distinct and significant areas of chemical biology and agriculture: as a plant growth regulator with auxin-like activity and as a key component in the development of targeted protein degradation technologies.[1][3] This guide will provide a comprehensive overview of these potential biological activities, grounded in the established science of related compounds and technologies. We will explore the mechanistic underpinnings of these potential functions, provide detailed experimental workflows for their investigation, and discuss the future research perspectives for this intriguing molecule.

Table 1: Physicochemical Properties of Ethyl 6-(2,5-difluorophenyl)picolinate

| Property | Value | Reference |

| CAS Number | 1330750-30-5 | [1] |

| Molecular Formula | C14H11F2NO2 | [1] |

| Molecular Weight | 263.2 g/mol | [1] |

| Purity | ≥98% | [1] |

| Appearance | Not specified (typically a solid) | |

| Storage | Room temperature | [1] |

Hypothesized Biological Activity I: Plant Growth Regulation via Auxin Mimicry

The picolinate scaffold is a well-established pharmacophore in a class of synthetic herbicides that mimic the natural plant hormone auxin (indole-3-acetic acid, IAA).[4][5] These synthetic auxins induce uncontrolled and disorganized growth in susceptible plants, leading to their demise.[6] The 6-arylpicolinates, in particular, are a significant class of herbicides with activity against a variety of broadleaf weeds.[7][8] Given that Ethyl 6-(2,5-difluorophenyl)picolinate is a 6-arylpicolinate, it is highly probable that it exhibits auxin-like biological activity.

Mechanism of Action: Auxin Mimicry

Synthetic auxins like the picolinates exert their effects by hijacking the plant's natural auxin signaling pathway.[9] At the molecular level, this involves binding to auxin co-receptors, which are part of the SKP-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[6][9] This binding event targets transcriptional repressor proteins (Aux/IAA) for ubiquitination and subsequent degradation by the 26S proteasome.[6] The removal of these repressors unleashes auxin response factors (ARFs), which in turn activate the expression of a multitude of genes that lead to physiological responses such as cell elongation, division, and differentiation.[6] At herbicidal concentrations, the sustained and unregulated activation of these pathways leads to metabolic disruption and plant death.[5]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Ethyl 6-(2,5-difluorophenyl)picolinate,(CAS# 1330750-30-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 5. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]

- 8. Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails - American Chemical Society [acs.digitellinc.com]

- 9. scielo.br [scielo.br]

Discovery of Ethyl 6-(2,5-difluorophenyl)picolinate and its analogs

An In-Depth Technical Guide to the Discovery and Development of Ethyl 6-(2,5-difluorophenyl)picolinate and its Analogs

Authored by: Gemini, Senior Application Scientist

Date: January 15, 2026

Abstract

The picolinate scaffold, a pyridine ring functionalized with a carboxylic acid or its ester, represents a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic and structural properties make it a versatile building block for designing molecules with a wide array of biological activities, from enzyme inhibitors to anticonvulsants.[1][3][4] This guide provides a comprehensive technical overview of the design, synthesis, and biological evaluation of Ethyl 6-(2,5-difluorophenyl)picolinate, a key building block in modern drug discovery, particularly for protein degraders, and its structurally related analogs.[5][6] We will delve into the causal reasoning behind synthetic strategies, provide detailed experimental protocols, and explore the structure-activity relationships (SAR) that guide the development of novel therapeutic agents based on this scaffold.

The Picolinate Scaffold: A Foundation for Drug Discovery

Pyridine-containing compounds are integral to a significant portion of nitrogen-heterocyclic drugs.[1] The picolinate moiety, specifically, offers a combination of features that make it highly attractive for medicinal chemists:

-

Chelating Properties: The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group can effectively chelate metal ions, a property exploited in compounds like chromium picolinate, used as a nutritional supplement.[1][7]

-

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, facilitating specific interactions with biological targets.

-

Synthetic Versatility: The pyridine ring can be readily functionalized at various positions, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Picolinate derivatives have been successfully developed as potent inhibitors of various enzymes. Notable examples that have progressed to clinical trials include Verubecestat (a BACE2 inhibitor) and Avoralstat (a PKK inhibitor), underscoring the therapeutic potential of this chemical class.[1][3] The introduction of a substituted phenyl group at the 6-position, as in the case of Ethyl 6-(2,5-difluorophenyl)picolinate, creates a molecular framework ripe for investigation against targets like receptor tyrosine kinases, which are pivotal in cancer progression.[8]

Synthesis and Core Structure Diversification

The synthesis of 6-aryl picolinates is a cornerstone for building libraries of potential drug candidates. A robust and versatile synthetic strategy is paramount. The Suzuki-Miyaura cross-coupling reaction is a field-proven and highly efficient method for forming the critical carbon-carbon bond between the picolinate core and the aryl moiety.

General Synthetic Workflow

The primary strategy involves coupling a halogenated picolinate ester with a corresponding boronic acid. This approach is favored due to its high functional group tolerance, excellent yields, and commercially available starting materials.

Caption: General workflow for synthesis and diversification of the target picolinate scaffold.

Detailed Experimental Protocol: Synthesis of Ethyl 6-(2,5-difluorophenyl)picolinate

This protocol describes a standard Suzuki-Miyaura cross-coupling reaction. The causality for each step is explained to ensure reproducibility and understanding.

Materials:

-

Ethyl 6-chloropicolinate (1.0 eq)

-

(2,5-Difluorophenyl)boronic acid (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add Ethyl 6-chloropicolinate (1.0 eq) and (2,5-Difluorophenyl)boronic acid (1.2 eq). Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent and Base Addition: Add toluene, ethanol, and a 2M aqueous solution of K₂CO₃. The solvent ratio is typically 3:1:1 (Toluene:Ethanol:Water). Rationale: This solvent mixture facilitates the dissolution of both organic and inorganic reagents, creating a biphasic system essential for the Suzuki coupling mechanism. The base is required for the transmetalation step of the catalytic cycle.

-

Catalyst Addition: Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Subsequently, add the Pd(PPh₃)₄ catalyst (0.05 eq). Rationale: Degassing removes dissolved oxygen which can degrade the catalyst. The catalyst is added last to minimize its exposure to air.

-

Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed efficiently.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Separate the organic layer and wash it sequentially with water and then brine. Rationale: The ethyl acetate extraction transfers the product to the organic phase, while the water and brine washes remove inorganic salts and residual water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient. Rationale: Column chromatography separates the target compound from unreacted starting materials, byproducts, and residual catalyst.

-

Characterization: Confirm the structure and purity of the final product, Ethyl 6-(2,5-difluorophenyl)picolinate, using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Structure-Activity Relationship (SAR) of Analogs

The discovery of a core scaffold like Ethyl 6-(2,5-difluorophenyl)picolinate is merely the starting point. The subsequent synthesis and evaluation of analogs are crucial for identifying compounds with optimal therapeutic properties.[9][10] Modifications are systematically made to probe the molecular interactions with the biological target.

Caption: Key diversification points for SAR studies on the 6-aryl picolinate scaffold.

Hypothetical SAR Study: VEGFR-2 Kinase Inhibition

Picolinamide-based derivatives have been identified as promising inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[8] To illustrate the SAR process, the following table presents hypothetical data for a series of analogs based on the 6-(2,5-difluorophenyl)picolinate core, evaluated for their ability to inhibit VEGFR-2 and suppress the proliferation of a VEGF-stimulated cancer cell line (e.g., A549 lung cancer cells).[8]

| Compound ID | R (Ester/Amide) | Aryl Ring Substitution | VEGFR-2 IC₅₀ (nM) | A549 Cell Proliferation IC₅₀ (µM) |

| 1 (Core) | -COOEt | 2,5-di-F | 850 | > 50 |

| 2a | -CONH(CH₃) | 2,5-di-F | 450 | 22.5 |

| 2b | -CONH(Cyclopropyl) | 2,5-di-F | 120 | 8.7 |

| 3a | -CONH(Cyclopropyl) | 2-F, 5-Cl | 95 | 6.2 |

| 3b | -CONH(Cyclopropyl) | 2-F, 5-CN | 35 | 1.8 |

| 3c | -CONH(Cyclopropyl) | 2-F, 5-OCH₃ | 280 | 15.4 |

SAR Insights:

-

Ester to Amide (R): Converting the ethyl ester (Compound 1) to a small amide (2a) and then a cyclopropyl amide (2b) significantly improves enzymatic inhibition and cellular activity. This suggests the amide N-H may form a critical hydrogen bond with the kinase hinge region, a common binding motif for kinase inhibitors.

-

Aryl Ring Substitution: With the optimal cyclopropyl amide in place, modifying the phenyl ring reveals electronic effects are crucial.[11] Replacing the 5-fluoro with a more electron-withdrawing chloro (3a) or cyano (3b) group enhances potency. The cyano group in 3b is particularly effective, suggesting it may engage in a favorable dipole-dipole interaction or hydrogen bond within the active site. Conversely, the electron-donating methoxy group (3c) reduces activity, possibly due to steric clash or unfavorable electronic contributions.

Biological Evaluation Protocols

Rigorous and reproducible biological assays are essential to validate the activity of newly synthesized compounds.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a common method to determine the direct inhibitory effect of a compound on enzyme activity.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain. Inhibition is quantified by a decrease in the FRET signal.

Procedure:

-

Reagent Preparation: Prepare a solution of recombinant human VEGFR-2 kinase domain, a biotinylated peptide substrate, and ATP in kinase reaction buffer.

-

Compound Plating: Serially dilute the test compounds in DMSO and add them to a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Kinase Reaction: Add the kinase, substrate, and ATP mixture to each well to initiate the reaction. Incubate at room temperature for 60 minutes.

-

Detection: Add a "stop/detection" buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC). Incubate for another 60 minutes in the dark.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (APC) and 620 nm (Europium).

-

Data Analysis: Calculate the emission ratio (665/620). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation (Cytotoxicity) Assay

This assay measures the effect of compounds on the viability of cancer cells.[12]

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds for 72 hours.

-

Viability Staining: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and calculate the IC₅₀ value, representing the concentration that inhibits cell growth by 50%.[8]

Mechanistic Insights and Signaling

Effective analogs, like the hypothetical compound 3b , are believed to function by inhibiting the ATP-binding site of the VEGFR-2 kinase. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival—key events in angiogenesis.

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a picolinate analog.

Conclusion and Future Perspectives

The journey from a privileged scaffold to a potential drug candidate is a multi-step process of rational design, synthesis, and rigorous biological testing. Ethyl 6-(2,5-difluorophenyl)picolinate serves as an exemplary starting point for this journey. Our exploration demonstrates how systematic modifications, guided by SAR principles, can transform a simple building block into potent and selective inhibitors. The hypothetical data presented illustrates a clear path from a weakly active ester to a nanomolar-potency amide inhibitor of VEGFR-2.

Future work should focus on:

-

Pharmacokinetic Optimization: Evaluating the metabolic stability, solubility, and bioavailability of lead compounds like 3b .[13]

-

In Vivo Efficacy: Testing optimized analogs in animal models of cancer to validate their anti-tumor and anti-angiogenic effects.

-

Selectivity Profiling: Screening lead compounds against a panel of other kinases to ensure selectivity and minimize potential off-target effects.

By integrating computational modeling with empirical synthesis and testing, the picolinate scaffold will undoubtedly continue to be a fruitful source of novel therapeutics for cancer and other diseases.[2]

References

- BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem Technical Support.

- BenchChem. (2025). The Picolinate Scaffold: A Theoretical and Computational Guideline for Drug Discovery. BenchChem Technical Support.

- Jørgensen, A. S., et al. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.

- Jørgensen, A. S., et al. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.

- ChemicalBook.

- Wang, Y., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Medicinal Chemistry.

- Javed, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.

- Ghorbani-Vaghei, R., et al. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)

- Javed, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

- LabSolu. Ethyl 6-(2,5-difluorophenyl)

- Glentham Life Sciences. Ethyl 6-(2, 5-difluorophenyl)

- Mesko, M. F., et al. (2022). Determination of chromium(III) picolinate in dietary supplements by flow injection - electrospray ionization - tandem mass spectrometry, using cobalt(II)

- Nagy, A., et al. (1997). Synthesis and biological evaluation of cytotoxic analogs of somatostatin containing doxorubicin or its intensely potent derivative, 2-pyrrolinodoxorubicin.

- Unspecified Author. (Date). Structure-activity relationship of phenyl-pyridine derivatives.

- Pugsley, T. A., et al. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry.

- Cosford, N. D., et al. (2003). Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Journal of Medicinal Chemistry.

- Mak, T., et al. (2021). Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dovepress.com [dovepress.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. calpaclab.com [calpaclab.com]

- 7. Determination of chromium(III) picolinate in dietary supplements by flow injection - electrospray ionization - tandem mass spectrometry, using cobalt(II) picolinate as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of cytotoxic analogs of somatostatin containing doxorubicin or its intensely potent derivative, 2-pyrrolinodoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Ethyl 6-(2,5-difluorophenyl)picolinate: Synthesis, Reactivity, and Applications as a Key Building Block

Executive Summary: Ethyl 6-(2,5-difluorophenyl)picolinate is a strategically important heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, which combines a difluorinated phenyl ring and a picolinate ester, offers a unique combination of properties that are highly sought after in the design of complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, presents a robust synthetic methodology, explores its core reactivity, and details its primary application as a precursor for ligands used in targeted protein degradation. Detailed experimental protocols are provided to enable its synthesis and subsequent functionalization, making this document an essential resource for researchers, chemists, and drug development professionals.

Introduction to a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in successful drug candidates due to their favorable interactions with biological targets and advantageous pharmacokinetic properties. Fluorinated aromatic compounds and substituted pyridines are two such "privileged" structures. Ethyl 6-(2,5-difluorophenyl)picolinate merges these two motifs, creating a versatile and high-value chemical intermediate.

The presence of two fluorine atoms on the phenyl ring is critical. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, dipole moment, and conformational preferences. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing the metabolic stability and bioavailability of a potential drug. The pyridine ring, a common feature in pharmaceuticals, acts as a polar, weakly basic scaffold that can engage in hydrogen bonding and other key intermolecular interactions. The ethyl ester at the 2-position of the pyridine ring serves as a convenient synthetic handle, readily converted into other functional groups.

Notably, this compound is frequently classified as a "Protein Degrader Building Block," highlighting its significant role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.[1]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis. The key properties of Ethyl 6-(2,5-difluorophenyl)picolinate are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1330750-30-5 | [1][2] |

| Molecular Formula | C₁₄H₁₁F₂NO₂ | [1][2] |

| Molecular Weight | 263.24 g/mol | [2] |

| Appearance | Typically an off-white to yellow solid or oil | - |

| Purity | ≥98% (typical commercial grade) | [1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | - |

| Storage | Recommended storage at room temperature or -20°C for long-term stability | [1][2] |

Synthesis and Manufacturing

The most efficient and industrially scalable approach for synthesizing Ethyl 6-(2,5-difluorophenyl)picolinate is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins an aryl halide with an arylboronic acid. In this case, the coupling partners are an appropriate 6-halopicolinate ester and (2,5-difluorophenyl)boronic acid.

Synthetic Workflow Diagram

The logical flow for the synthesis is depicted below, starting from commercially available precursors.

Sources

IUPAC name for Ethyl 6-(2,5-difluorophenyl)picolinate

An In-depth Technical Guide: Ethyl 6-(2,5-difluorophenyl)picolinate

Introduction

Ethyl 6-(2,5-difluorophenyl)picolinate is a substituted pyridine derivative of significant interest within the field of medicinal chemistry and drug discovery. Its structural architecture, featuring a difluorinated phenyl ring appended to an ethyl picolinate core, positions it as a high-value synthetic intermediate. Specifically, it has gained prominence as a versatile building block for the construction of more complex bioactive molecules, most notably in the rapidly advancing area of Targeted Protein Degradation (TPD). This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis strategy, analytical characterization, and its primary applications, tailored for researchers and scientists in pharmaceutical development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational for its use in research and development. Ethyl 6-(2,5-difluorophenyl)picolinate is characterized by a specific set of identifiers and physical characteristics.

Nomenclature and Structural Information

The compound is systematically named based on IUPAC conventions, though it is commonly referred to by its semi-systematic name in commercial and research contexts.

Caption: Figure 1: Chemical Structure.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate | [1][2] |

| Common Name | Ethyl 6-(2,5-difluorophenyl)picolinate | [1][3][4] |

| Synonym | 2-Pyridinecarboxylic acid, 6-(2,5-difluorophenyl)-, ethyl ester | [5][6] |

| CAS Number | 1330750-30-5 | [3][4][7][8] |

| Molecular Formula | C₁₄H₁₁F₂NO₂ | [3][4][5] |

| PubChem CID | 54759096 | [4] |

Physicochemical Data

The physical and chemical properties of the compound are critical for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 263.24 g/mol | [7] |

| Purity (Typical) | ≥98% | [3][4] |

| Solubility | No data available | |

| Storage Temperature | Room temperature for short-term; -20°C for long-term stability | [3][7] |

Synthesis and Purification

The synthesis of Ethyl 6-(2,5-difluorophenyl)picolinate is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required precursors.

Synthetic Rationale and Strategy

The core of the synthesis involves forming a carbon-carbon bond between the C6 position of the pyridine ring and the C1 position of the difluorophenyl ring. The chosen precursors are Ethyl 6-halopicolinate (e.g., bromo- or chloro- derivative) and (2,5-difluorophenyl)boronic acid . The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to yield the desired product. This approach is highly reliable for constructing biaryl systems, which are prevalent in pharmaceuticals.

Caption: Figure 2: General Synthetic Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki coupling methodologies. Researchers should optimize conditions as needed.

-

Reaction Setup : To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add (2,5-difluorophenyl)boronic acid (1.2 equivalents), Ethyl 6-bromopicolinate (1.0 equivalent), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

-

Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

-

Catalyst and Ligand Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents) or Pd(dppf)Cl₂ (0.05 equivalents).

-

Reaction Execution : Heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Aqueous Workup : Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system to afford the pure Ethyl 6-(2,5-difluorophenyl)picolinate.[9]

Analytical Characterization

Structural confirmation and purity assessment are critical quality control steps. The following techniques are standard for characterizing the final product.

Table 3: Predicted Analytical Data for Structural Verification

| Technique | Expected Observations |

| ¹H NMR | - Ethyl Group : A quartet signal (~4.5 ppm, 2H) and a triplet signal (~1.4 ppm, 3H).- Pyridine Ring : Three distinct aromatic signals in the ~7.5-8.5 ppm range, showing characteristic doublet and triplet splitting patterns.- Difluorophenyl Ring : Three complex multiplet signals in the ~7.0-7.4 ppm range due to H-H and H-F coupling. |

| ¹³C NMR | - Approximately 12-14 unique carbon signals are expected, including signals for the ester carbonyl (~165 ppm), aromatic carbons (110-160 ppm), and the ethyl group (~62 ppm and ~14 ppm). |

| Mass Spec. (ESI+) | - The primary ion observed will be the protonated molecular ion [M+H]⁺ at m/z 264.08. |

| HPLC | - A single major peak with a purity of ≥98% under standard reverse-phase conditions. |

Applications in Medicinal Chemistry

The principal utility of Ethyl 6-(2,5-difluorophenyl)picolinate lies in its role as a key intermediate for synthesizing targeted therapeutics.

Protein Degrader Building Block

This molecule is frequently classified as a "Protein Degrader Building Block".[3][4] This designation stems from its utility in constructing PROteolysis TArgeting Chimeras (PROTACs) and other modalities within the TPD space. PROTACs are bifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

The 6-phenylpicolinate scaffold is a known structural motif in ligands that bind to E3 ubiquitin ligases, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). By incorporating this building block, medicinal chemists can synthesize one end of a PROTAC molecule, which is then connected via a chemical linker to a separate ligand that binds to the target protein. The difluoro substitution on the phenyl ring is a strategic feature used to modulate key drug-like properties, including:

-

Binding Affinity : Fluorine can participate in favorable interactions with the protein target, enhancing binding.

-

Metabolic Stability : The C-F bond is strong, often blocking sites of metabolic oxidation and increasing the compound's half-life.

-

Cell Permeability : Fluorine substitution can alter the molecule's lipophilicity and polarity, which influences its ability to cross cell membranes.

Caption: Figure 3: Role as a key component in PROTAC synthesis.

Safety, Handling, and Storage

As a research chemical, Ethyl 6-(2,5-difluorophenyl)picolinate requires careful handling in a laboratory setting. While a specific, comprehensive SDS is not publicly available, general precautions for similar aromatic esters and fluorinated compounds should be followed.[1][10][11]

-

Personal Protective Equipment (PPE) : Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Storage : Keep the container tightly closed and store in a cool, dry place. For long-term preservation of purity, storage at -20°C is recommended.[7]

-

Spill Response : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure the area is well-ventilated.[12]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Ethyl 6-(2,5-difluorophenyl)picolinate is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined structure, accessible synthesis, and, most importantly, its strategic role as a precursor for sophisticated therapeutic modalities like PROTACs, make it a compound of high value. The fluorine atoms provide a handle for chemists to fine-tune pharmacokinetic and pharmacodynamic properties, addressing common challenges in drug development. For researchers dedicated to creating next-generation medicines, a thorough understanding of this building block is essential.

References

- Vertex AI Search. Ethyl 6-(2,5-difluorophenyl)picolinate, min 98%, 1 gram.

- Labsolu. Ethyl 6-(2,5-difluorophenyl)picolinate.

- United States Biological. Ethyl 6-(2,5-difluorophenyl)picolinate - Data Sheet.

- Sinfoo Biotech. Ethyl 6-(2,5-difluorophenyl)picolinate, (CAS# 1330750-30-5).

- XiXisys.com. Ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate (CAS No. 1330750-30-5) SDS.

- SynHet. Ethyl 6-(2,3-difluorophenyl)picolinate.

- Fisher Scientific. SAFETY DATA SHEET - Ethyl picolinate.

- Sigma-Aldrich. SAFETY DATA SHEET - Paraoxon-ethyl.

- CP Lab Safety. Ethyl 6-(2,5-difluorophenyl)picolinate, 98% Purity, C14H11F2NO2, 1 gram.

- Thermo Fisher Scientific. SAFETY DATA SHEET - Ethyl picolinate.

- The Royal Society of Chemistry. General procedure for the amination of aryl halides.

- CymitQuimica. Ethyl 6-(2,5-difluorophenyl)picolinate.

- Cole-Parmer. Material Safety Data Sheet - Ethyl phenylpropiolate, 98%.

Sources

- 1. Page loading... [guidechem.com]

- 2. Ethyl 6-(2,3-difluorophenyl)picolinate [synhet.com]

- 3. calpaclab.com [calpaclab.com]

- 4. labsolu.ca [labsolu.ca]

- 5. calpaclab.com [calpaclab.com]

- 6. Ethyl 6-(2,5-difluorophenyl)picolinate | CymitQuimica [cymitquimica.com]

- 7. usbio.net [usbio.net]

- 8. Ethyl 6-(2,5-difluorophenyl)picolinate,(CAS# 1330750-30-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. rsc.org [rsc.org]

- 10. fishersci.ca [fishersci.ca]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Identification and Characterization of Ethyl 6-(2,5-difluorophenyl)picolinate

Prepared by: Gemini, Senior Application Scientist

Introduction

In the evolving landscape of targeted therapeutics, particularly in the realm of targeted protein degradation, the demand for novel, high-purity chemical building blocks is paramount. Ethyl 6-(2,5-difluorophenyl)picolinate has emerged as a significant heterocyclic scaffold, primarily utilized in the synthesis of complex molecules for drug discovery and development. Its structural combination of a picolinate ester and a difluorophenyl moiety makes it a valuable precursor, especially for creating ligands used in Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of Ethyl 6-(2,5-difluorophenyl)picolinate, focusing on its definitive identification, physicochemical properties, and the analytical methodologies required for its structural elucidation and characterization. This document is intended for researchers, medicinal chemists, and quality control scientists engaged in the synthesis and application of advanced pharmaceutical intermediates.

Core Compound Identification

The unambiguous identification of a chemical entity is the foundation of all subsequent research and development. Ethyl 6-(2,5-difluorophenyl)picolinate is identified by a unique set of internationally recognized codes and nomenclature.

| Identifier | Value | Source(s) |

| CAS Number | 1330750-30-5 | [1][2][3] |

| Molecular Formula | C₁₄H₁₁F₂NO₂ | [1][2] |

| Molecular Weight | 263.24 g/mol | [4] |

| IUPAC Name | ethyl 6-(2,5-difluorophenyl)pyridine-2-carboxylate | [5] |

| Common Synonyms | 2-Pyridinecarboxylic acid, 6-(2,5-difluorophenyl)-, ethyl ester | [5] |

| PubChem CID | 54759096 | [2] |

Conceptual Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

While multiple synthetic routes can be envisioned, the construction of the C-C bond between the pyridine and phenyl rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the industry-standard method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.[6][7]

Causality of Method Choice: The Suzuki reaction is chosen over other cross-coupling methods (like Stille or Negishi) primarily because of the stability and low toxicity of the boronic acid reagents compared to organotins or organozincs.[6] The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the final product.[8]

Experimental Protocol (Conceptual)

-

Reagent Preparation: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 6-chloroethyl picolinate (1.0 eq), (2,5-difluorophenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.5 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue using flash column chromatography on silica gel to yield the pure Ethyl 6-(2,5-difluorophenyl)picolinate.

Synthesis Workflow Diagram

Analytical Characterization for Structural Verification

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and purity. This involves Mass Spectrometry for molecular weight determination, NMR Spectroscopy for mapping the carbon-hydrogen framework, and Infrared Spectroscopy for identifying key functional groups.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.

Protocol:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or ethyl acetate).

-

Inject the solution into the mass spectrometer.

-

Acquire the spectrum in EI positive ion mode.

Expected Results:

-

Molecular Ion (M⁺): The primary peak expected is the molecular ion peak at m/z = 263, corresponding to the molecular formula [C₁₄H₁₁F₂NO₂]⁺.

-

Isotope Peak (M+1): A small M+1 peak at m/z = 264 will be present due to the natural abundance of ¹³C.

-

Key Fragmentation Patterns: Ethyl esters commonly fragment via cleavage next to the carbonyl group.[9]

-

Loss of Ethoxy Radical (•OCH₂CH₃): A significant fragment at m/z = 218 [M - 45]⁺.

-

Loss of Ethene (C₂H₄): A fragment resulting from McLafferty rearrangement may be observed at m/z = 235 [M - 28]⁺.

-

Acylium Ion: The base peak could correspond to the acylium ion derived from the loss of the ethoxy group.

-

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

-

Prepare the sample as a thin film on a KBr plate or analyze using an Attenuated Total Reflectance (ATR) accessory.

-

Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Absorption Bands:

-

C-H Stretch (Aromatic): ~3100-3000 cm⁻¹

-

C-H Stretch (Aliphatic): ~2980-2850 cm⁻¹

-

C=O Stretch (Ester): A strong, sharp peak around 1725-1715 cm⁻¹ . This is characteristic of an α,β-unsaturated or aromatic ester.[1][10]

-

C=N and C=C Stretch (Aromatic Rings): Multiple peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Ester): Two strong bands are expected in the 1300-1100 cm⁻¹ region, which is a hallmark of the ester group.[3]

-

C-F Stretch: Strong absorptions in the 1250-1000 cm⁻¹ region, often overlapping with the C-O stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise atomic connectivity of a molecule. The fluorine atoms will introduce additional complexity and information through C-F and H-F coupling.

Protocol:

-

Dissolve ~5-10 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, and optionally ¹⁹F spectra on a 400 MHz or higher spectrometer.

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | Doublet (d) | 1H | Pyridine-H3 | Adjacent to electron-withdrawing ester and ring nitrogen. |

| ~7.8-8.0 | Triplet (t) | 1H | Pyridine-H4 | Standard pyridine coupling pattern. |

| ~7.7-7.9 | Doublet (d) | 1H | Pyridine-H5 | Coupled to H4. |

| ~7.2-7.5 | Multiplet (m) | 3H | Phenyl-H3, H4, H6 | Complex splitting due to H-H and H-F couplings. |

| ~4.5 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Ethyl ester methylene group, split by the methyl protons. |

| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ | Ethyl ester methyl group, split by the methylene protons. |

Predicted ¹³C NMR Spectrum (Proton Decoupled): The spectrum will show 12 distinct carbon signals (two phenyl carbons are equivalent by symmetry). The carbons on the difluorophenyl ring will appear as doublets due to one-bond and multi-bond coupling with ¹⁹F.[11]

-

C=O (Ester): ~165 ppm

-

Aromatic Carbons (C-F): ~155-162 ppm (large doublet splitting, ¹JCF ≈ 240-250 Hz)

-

Aromatic Carbons (Pyridine & Phenyl): ~120-150 ppm

-

-O-CH₂- (Ester): ~62 ppm

-

-CH₃ (Ester): ~14 ppm

Overall Analytical Workflow

Applications in Drug Discovery: A PROTAC Building Block

Ethyl 6-(2,5-difluorophenyl)picolinate is frequently categorized as a "Protein Degrader Building Block".[1] This indicates its primary utility is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[2][12]

This molecule can serve as a precursor to a ligand that binds to an E3 ligase or, more commonly, a novel ligand for a POI. The picolinate structure is a common motif in medicinal chemistry, and the difluorophenyl group can form key interactions (such as hydrogen bonds or halogen bonds) within a protein's binding pocket, enhancing affinity and selectivity.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest -20°C for long-term stability.[1][4]

Conclusion

Ethyl 6-(2,5-difluorophenyl)picolinate is a well-defined chemical intermediate with significant potential in modern drug discovery, particularly for targeted protein degradation. Its identity is firmly established by its CAS number, 1330750-30-5. A comprehensive analytical strategy combining mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a robust and self-validating system for confirming its structure and ensuring its purity. The predictable synthetic access via Suzuki-Miyaura coupling and its clear application as a molecular building block underscore its value to the scientific community.

References

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. mdpi.com [mdpi.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]